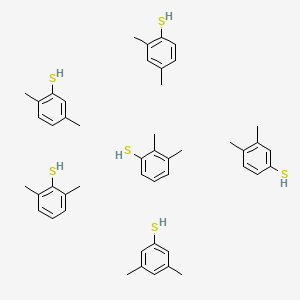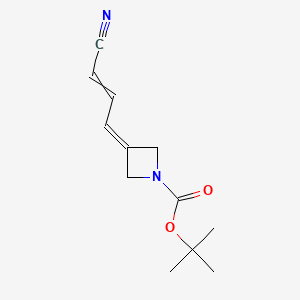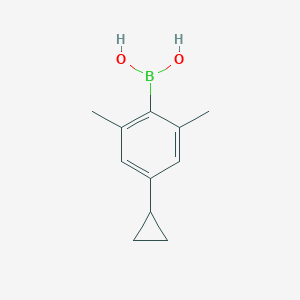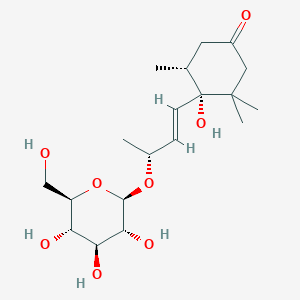
2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbenzenethiol, 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol are organic compounds known as dimethylbenzenethiols. These compounds are characterized by the presence of two methyl groups and a thiol group attached to a benzene ring. They are used in various chemical reactions and have applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbenzenethiols can be synthesized through several methods. One common method involves the reaction of dimethylbenzene (xylene) with sulfur or sulfur-containing compounds under specific conditions. For example, 2,4-dimethylbenzenethiol can be synthesized by reacting 2,4-dimethylbenzene with sulfur in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of dimethylbenzenethiols often involves large-scale chemical reactions using specialized equipment. The process typically includes the use of high temperatures and pressures to facilitate the reaction between dimethylbenzene and sulfur compounds. The resulting product is then purified through distillation or other separation techniques to obtain the desired dimethylbenzenethiol .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbenzenethiols undergo various chemical reactions, including:
Oxidation: Dimethylbenzenethiols can be oxidized to form sulfonic acids or sulfoxides.
Reduction: These compounds can be reduced to form corresponding hydrocarbons.
Substitution: Dimethylbenzenethiols can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated dimethylbenzenes
Aplicaciones Científicas De Investigación
Dimethylbenzenethiols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of dimethylbenzenethiols involves their interaction with specific molecular targets and pathways. The thiol group in these compounds can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes .
Comparación Con Compuestos Similares
Dimethylbenzenethiols can be compared with other thiol-containing compounds such as:
Thiophenol: Similar structure but without the methyl groups.
Methylthiophenol: Contains one methyl group and a thiol group.
Ethylbenzenethiol: Contains an ethyl group instead of methyl groups.
The presence of two methyl groups in dimethylbenzenethiols makes them unique and can influence their reactivity and applications compared to other thiol-containing compounds .
Propiedades
Fórmula molecular |
C48H60S6 |
|---|---|
Peso molecular |
829.4 g/mol |
Nombre IUPAC |
2,3-dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol |
InChI |
InChI=1S/6C8H10S/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5,9H,1-2H3 |
Clave InChI |
MXTHSFBVNQGBHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S)C.CC1=CC(=C(C=C1)C)S.CC1=C(C(=CC=C1)S)C.CC1=C(C(=CC=C1)C)S.CC1=C(C=C(C=C1)S)C.CC1=CC(=CC(=C1)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)

![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)

![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)

